molecular formula C22H20ClN3O2S2 B2930750 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 687564-28-9

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2930750
CAS No.: 687564-28-9
M. Wt: 457.99
InChI Key: IQFZUCNEOFURDI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 4-chlorophenyl group at position 3, a thioether-linked acetamide moiety at position 2, and a phenethyl substituent on the acetamide nitrogen.

Synthesis: The synthesis involves alkylation of a thieno[3,2-d]pyrimidinone precursor with a chloroacetamide derivative. For example, analogous compounds are synthesized by refluxing a thienopyrimidinone intermediate with 2-chloro-N-phenethylacetamide in ethanol, catalyzed by sodium acetate, yielding the target compound in ~85% purity after recrystallization .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZUCNEOFURDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with a phenyl group and an acetamide moiety. The synthesis of thienopyrimidine derivatives generally involves cyclocondensation reactions of thiophene derivatives with pyrimidine analogs. For instance, the synthesis may begin with 3-cyanothiophene treated under alkaline conditions to yield various derivatives with significant yields (up to 90%) .

Table 1: Key Structural Features of the Compound

FeatureDescription
Molecular FormulaC19H20ClN3O2S
Molecular Weight385.89 g/mol
CAS NumberNot specified in the literature
Core StructureThieno[3,2-d]pyrimidine
Substituents4-Chlorophenyl and phenethylacetamide

Antimicrobial Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit broad-spectrum antimicrobial activities. For example, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 15.62 µg/mL . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Thienopyrimidine derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis has revealed that specific substitutions on the thienopyrimidine core significantly enhance cytotoxicity against these cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thienopyrimidine compounds against clinical isolates. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a lead candidate for developing new antibiotics .
  • Antitumor Activity : In another investigation focusing on anticancer properties, derivatives of the compound were tested against various tumor cell lines. The findings highlighted a correlation between structural modifications and increased cytotoxicity, underscoring the importance of SAR in drug design .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC = 15.62 µg/mL
AnticancerMia PaCa-2, PANC-1Inhibition of cell proliferation
CNS ProtectionVarious CNS cell linesNeuroprotective effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the pyrimidinone core or the acetamide side chain, influencing physicochemical properties and bioactivity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Synthesis Yield Notable Properties/Applications Reference
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide (Target) 4-Cl-phenyl, phenethyl C₂₃H₂₁ClN₄O₂S₂ 85% Kinase inhibition (hypothesized)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Cl-phenyl, 2-CF₃-phenyl C₂₂H₁₆ClF₃N₄O₂S₂ N/A Enhanced lipophilicity (CF₃ group)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide 3-OCH₃-phenyl, 4-NO₂-phenyl C₂₁H₁₈N₄O₅S₂ N/A Electron-withdrawing NO₂ group
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta-fused core, 2,5-dimethylphenyl C₂₆H₂₅ClN₄O₂S₂ N/A Rigidified core (cyclopenta fusion)

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets, a feature shared with its analog in . Electron-withdrawing groups (e.g., NO₂ in ) may improve metabolic stability but reduce solubility. Phenethyl vs. Aryl Substituents: The phenethyl chain in the target compound may confer flexibility, whereas rigid aryl groups (e.g., 2-CF₃-phenyl in ) could limit conformational freedom .

Synthetic Accessibility: The target compound’s synthesis yield (85%) is comparable to other thienopyrimidinone derivatives, which typically achieve 70–90% yields under similar conditions . Cyclopenta-fused analogs (e.g., ) require additional steps for ring formation, reducing overall efficiency.

Biological Relevance :

  • While explicit bioactivity data for the target compound are lacking, analogs like and show promise in preclinical studies for kinase inhibition and antimicrobial activity, respectively .

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